2-Butenoic acid, 3-methyl-, decyl ester
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Overview
Description
2-Butenoic acid, 3-methyl-, decyl ester, also known as decyl senecioate or decyl 3-methyl-2-butenoate, is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.3816 g/mol . This compound is an ester derived from 3-methyl-2-butenoic acid and decanol. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-, decyl ester typically involves the esterification of 3-methyl-2-butenoic acid with decanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-, decyl ester can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 3-Methyl-2-butenoic acid and decanol.
Reduction: Decanol and 3-methyl-2-butanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
2-Butenoic acid, 3-methyl-, decyl ester has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-, decyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-methyl-2-butenoic acid and decanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use, such as its role in organic synthesis or its potential biological activity .
Comparison with Similar Compounds
2-Butenoic acid, 3-methyl-, decyl ester can be compared with other similar esters, such as:
Methyl 3-methyl-2-butenoate: Similar in structure but with a methyl group instead of a decyl group.
Ethyl 3-methyl-2-butenoate: Similar in structure but with an ethyl group instead of a decyl group.
Butyl 3-methyl-2-butenoate: Similar in structure but with a butyl group instead of a decyl group.
These similar compounds share some chemical properties with this compound but differ in their physical properties, such as boiling points and solubility, due to the different alkyl groups attached to the ester functional group .
Properties
CAS No. |
56500-46-0 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
decyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-17-15(16)13-14(2)3/h13H,4-12H2,1-3H3 |
InChI Key |
CCXPZXOKHQNDHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=C(C)C |
Origin of Product |
United States |
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